4,6,8-Trichloroquinazoline

説明

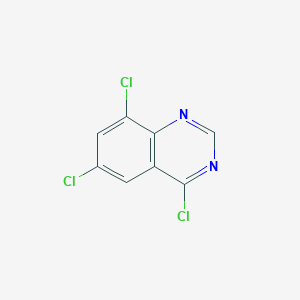

4,6,8-Trichloroquinazoline is a heterocyclic organic compound with the molecular formula C8H3Cl3N2. It is a derivative of quinazoline, characterized by the presence of three chlorine atoms at the 4th, 6th, and 8th positions of the quinazoline ring.

準備方法

Synthetic Routes and Reaction Conditions: 4,6,8-Trichloroquinazoline can be synthesized through several methods. One common approach involves the chlorination of quinazoline derivatives. For instance, starting with 2-amino-5-chlorobenzoic acid, the compound undergoes cyclization followed by chlorination to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of phosphorus oxychloride and dimethylaniline as reagents. The reaction mixture is refluxed, cooled, and then poured into a mixture of diethyl ether and water to isolate the product .

化学反応の分析

Types of Reactions: 4,6,8-Trichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are commonly used to introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are employed under reflux conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the substituents introduced .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. Specifically, 4,6,8-Trichloroquinazoline has been studied for its inhibitory effects on various kinases involved in cancer progression. For instance, it has shown activity against the epidermal growth factor receptor (EGFR) and Aurora A kinase, both of which are critical in tumor growth and metastasis .

Case Study: Kinase Inhibition

A study demonstrated that compounds similar to this compound effectively inhibited EGFR and Aurora A kinase activity. The structure-activity relationship (SAR) analysis revealed that modifications at the 4-position significantly enhanced potency against these targets .

Agricultural Applications

Nematicidal Properties

this compound has been identified as a potential nematicidal agent. Research has indicated its effectiveness in inhibiting nematode growth by targeting specific metabolic pathways. This application could lead to the development of novel agricultural chemicals that are less harmful to non-target organisms and the environment .

Case Study: Discovery of Nematicidal Activity

A recent study focused on the synthesis of trichloroquinazoline derivatives and their evaluation as nematicides. The findings highlighted that certain derivatives exhibited significant nematicidal activity against root-knot nematodes, suggesting a viable alternative to conventional pesticides .

Material Science

Photophysical Properties

The photophysical properties of this compound derivatives have been explored for potential applications in organic electronics and photonic devices. The compound exhibits unique UV-Vis absorption characteristics that can be tuned by varying substituents on the quinazoline ring. This tunability makes it suitable for applications in light-emitting diodes (LEDs) and solar cells .

Table: Photophysical Properties of Quinazoline Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| This compound | 270-295 | 380-400 | Variable |

| 2-Aryl-6,8-dibromoquinazolines | 280-300 | 390-410 | >50 |

Synthetic Applications

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in cross-coupling reactions to create more complex molecular architectures. The compound's electrophilic nature allows it to participate in various coupling reactions such as Sonogashira and Suzuki-Miyaura reactions .

作用機序

The mechanism of action of 4,6,8-Trichloroquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

類似化合物との比較

- 2,4,6-Trichloroquinazoline

- 2,4,7-Trichloroquinazoline

- 2,4,8-Trichloroquinazoline

Comparison: 4,6,8-Trichloroquinazoline is unique due to the specific positions of the chlorine atoms on the quinazoline ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other trichloroquinazoline derivatives. For example, the regioselectivity of substitution reactions can vary significantly depending on the positions of the chlorine atoms .

生物活性

4,6,8-Trichloroquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their roles as pharmacologically active agents, particularly in oncology and as inhibitors of various enzymes involved in cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound (CAS Number: 19815-21-5) is characterized by the presence of three chlorine atoms at positions 4, 6, and 8 of the quinazoline ring. Its molecular formula is CHN, and it has a molecular weight of approximately 221.5 g/mol. The compound is typically synthesized via microwave-assisted methods that enhance yield and reduce reaction time compared to traditional methods .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) and Aurora A kinase. These kinases play crucial roles in cell proliferation and survival, making them significant targets in cancer therapy .

Table 1: Biological Targets of this compound

| Biological Target | Type | Effect |

|---|---|---|

| EGFR | Tyrosine Kinase Inhibitor | Inhibits cell proliferation |

| Aurora A | Serine/Threonine Kinase | Disrupts mitotic processes |

| Other Kinases | Various | Potential broad-spectrum activity |

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it induces apoptosis and inhibits cell migration in breast cancer and lung cancer models. The compound's effectiveness appears to be linked to its ability to downregulate key signaling pathways associated with tumor growth.

Case Study: Antitumor Activity

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM after 48 hours of exposure. Additionally, flow cytometry analysis revealed an increase in early apoptotic cells following treatment .

Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology. Preliminary studies suggest that it may also exhibit anti-inflammatory properties by modulating cytokine production in immune cells. This suggests possible applications in treating inflammatory diseases.

Table 2: Summary of Pharmacological Activities

| Activity | Description |

|---|---|

| Antitumor | Induces apoptosis; inhibits proliferation |

| Anti-inflammatory | Modulates cytokine production |

| Enzyme inhibition | Targets EGFR and Aurora A kinase |

特性

IUPAC Name |

4,6,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWAQRCVLUTMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289818 | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-21-5 | |

| Record name | 19815-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。